2-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a chlorophenyl group and a sulfanyl linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, potassium iodide, and various coupling agents . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It may be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 1H-Indole-2-carboxylic acid
- 1H-Indole-3-carboxaldehyde
- 1H-Indole-3-acetic acid
Compared to these compounds, 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is unique due to the presence of the chlorophenyl group and the sulfanyl linkage, which may enhance its biological activity and specificity .
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2OS/c26-20-11-9-18(10-12-20)15-27-16-24(21-6-2-4-8-23(21)27)30-17-25(29)28-14-13-19-5-1-3-7-22(19)28/h1-12,16H,13-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKMQQXXWVYRRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.